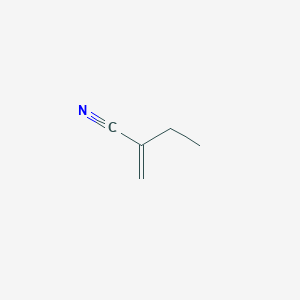

2-Ethylacrylonitrile

Übersicht

Beschreibung

2-Ethylacrylonitrile is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe 2-Ethylacrylonitrile, they offer insights into the behavior of acrylonitrile (AN) in different chemical environments, which can be extrapolated to understand the properties and reactions of substituted acrylonitriles like 2-Ethylacrylonitrile.

Synthesis Analysis

The synthesis of related compounds to 2-Ethylacrylonitrile involves the polymerization of acrylonitrile. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at elevated temperatures, suggesting that substituted acrylonitriles might also undergo similar polymerization reactions under the right conditions . Additionally, the synthesis of 2-ethylacrylic acid from diethyl malonate involves ethylation and hydrolysis-acidification steps, which could be relevant for synthesizing the ethyl-substituted acrylonitrile .

Molecular Structure Analysis

The molecular structure of acrylonitrile and its derivatives can be complex, as evidenced by the use of 2D NMR analysis to understand the copolymerization of acrylonitrile with other monomers . This suggests that the molecular structure of 2-Ethylacrylonitrile would also require sophisticated analytical techniques to fully characterize.

Chemical Reactions Analysis

Acrylonitrile participates in various chemical reactions, including [3+2] cycloaddition reactions , coordination-insertion reactions with palladium complexes , and copolymerization with ethylene . These studies indicate that 2-Ethylacrylonitrile could potentially engage in similar reactions, with its ethyl group influencing the reactivity and outcome of these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile copolymers can be influenced by the incorporation of different monomers and additives. For example, the presence of ethylene carbonate affects the decomposition temperature and crystallinity of acrylonitrile-methyl acrylate copolymers . This implies that the physical properties of 2-Ethylacrylonitrile would also be affected by its molecular structure and the presence of substituents.

Wissenschaftliche Forschungsanwendungen

Flame Retardance in Polymers

- Combustion Behaviors of Modified Polymers: Chemical modification of polyacrylonitrile (PAN) with P- and N-containing groups significantly enhances flame retardance compared to unmodified PAN. The degradation of phosphonate ester groups in modified polymers contributes to increased char production, inhibiting combustion processes (Joseph & Tretsiakova-McNally, 2012).

Industrial Safety and Exposure

- Biomarkers in Occupational Medicine: In an industrial setting where ethylene oxide and propylene oxide are used, hemoglobin adducts can serve as biomarkers for internal exposure assessment. The study also considers acrylonitrile and acrylamide levels, primarily influenced by smoking and diet (Schettgen et al., 2002).

Polymer Synthesis and Characteristics

- Copolymerization and Degradation Kinetics: Amino ethyl-2-methyl propenoate was used to successfully copolymerize with acrylonitrile, showing changes in apparent activation energy of degradation depending on the solvent mixture and copolymerization temperature (Hou et al., 2006).

Medical Applications

- Histopathological Effects of Tissue Adhesive: Ethyl 2-cyanoacrylate glue, used as a tissue adhesive in cardiovascular and thoracic surgery, showed no significant histopathological difference compared to conventional sutures, suggesting its safety and efficacy in surgical applications (Kaplan et al., 2004).

Catalysis and Chemical Reactions

- Catalyzed Polymerization: Various types of acrylonitrile-containing polymers were successfully produced through metal-catalyzed living radical polymerization and nitroxide-mediated free-radical polymerization routes (Ilhanli et al., 2006).

Environmental Applications

- Renewable Acrylonitrile Production: A process for renewable acrylonitrile production uses ethyl 3-hydroxypropanoate, sourced from sugars, and catalyzed by inexpensive titanium dioxide, avoiding cyanide by-products and improving process safety (Karp et al., 2017).

Textile Industry

- Acrylonitrile in Textile Manufacturing: Acrylonitrile's role in the textile industry, particularly in reactions with cellulose, starch, and wool, and its use in producing acrylic fibers, is significant (Macgregor, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

2-Ethylacrylonitrile, also known as Ethacrylonitrile, is a chemical compound with the molecular formula C5H7N

Mode of Action

The mode of action of 2-Ethylacrylonitrile involves a process called copolymerization . This compound, along with acrylonitrile, undergoes a controlled copolymerization under reversible addition-fragmentation chain transfer conditions . The process results in the formation of copolymers with controllable molecular mass and narrow molecular mass distribution .

Biochemical Pathways

The copolymerization process it undergoes with acrylonitrile suggests that it plays a role in the synthesis of polymers . These polymers can have various applications, including the production of textiles and carbon fibers .

Result of Action

The result of the action of 2-Ethylacrylonitrile is the formation of copolymers with controllable molecular mass and narrow molecular mass distribution . These copolymers can be used in various applications, including the production of textiles and carbon fibers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylacrylonitrile. For instance, the nitrilation reaction that produces acrylonitrile, a process related to 2-Ethylacrylonitrile, can yield high results using a cheap catalyst from a bio-based renewable starting material . This suggests that the use of renewable feedstocks and the choice of catalyst can significantly impact the efficiency of the reaction involving 2-Ethylacrylonitrile .

Eigenschaften

IUPAC Name |

2-methylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVONJMOVBKMLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylacrylonitrile | |

CAS RN |

1647-11-6 | |

| Record name | 2-Ethylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7302D17F4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

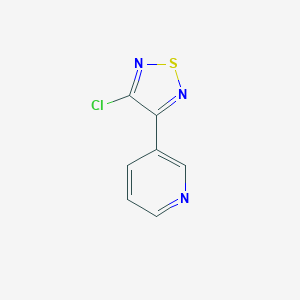

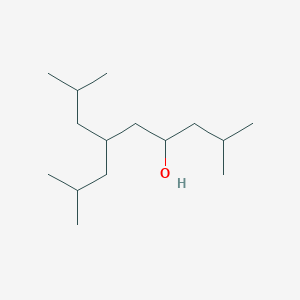

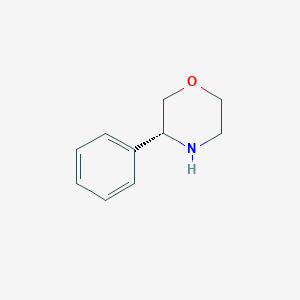

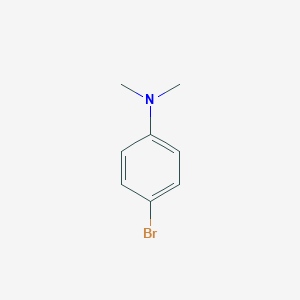

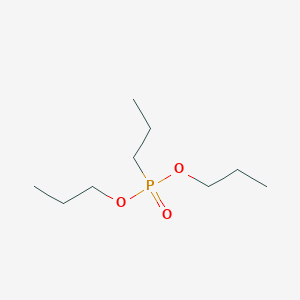

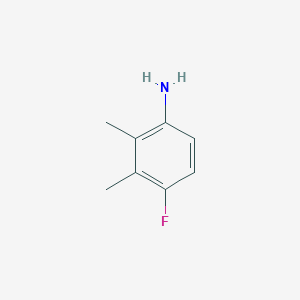

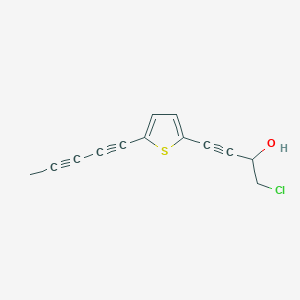

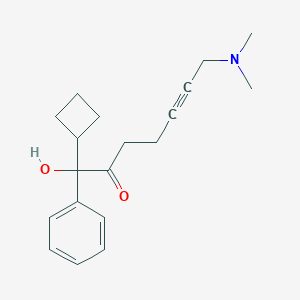

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethacrylonitrile in the production of nitrile rubber?

A1: Ethacrylonitrile, alongside other α, β-unsaturated nitriles like acrylonitrile and methacrylonitrile, can be used as a monomer in the production of nitrile rubber []. Nitrile rubber is a copolymer typically synthesized from α, β-unsaturated nitriles and conjugated dienes such as butadiene []. The specific properties of the resulting nitrile rubber, like its flexibility, oil resistance, and gas permeability, can be tailored by adjusting the type and ratio of monomers used in the polymerization process.

Q2: How does the inclusion of Ethacrylonitrile in the synthesis potentially impact the properties of the final nitrile rubber compared to using only acrylonitrile?

A2: While the provided research [] doesn't directly compare the properties of nitrile rubbers produced with Ethacrylonitrile versus acrylonitrile, we can make some inferences based on the chemical structures. The presence of the ethyl group in Ethacrylonitrile, compared to just a hydrogen in acrylonitrile, might influence the polymer chain packing and flexibility. This could potentially lead to differences in properties such as glass transition temperature, elasticity, and gas permeability compared to a nitrile rubber made solely with acrylonitrile. Further research is needed to confirm these potential differences.

Q3: The research mentions a focus on reducing volatile components in nitrile rubber. How does the choice of monomers like Ethacrylonitrile play a role in this?

A3: The research highlights the importance of minimizing volatile components in nitrile rubber to achieve desired material properties []. While the direct impact of Ethacrylonitrile on volatile emissions isn't specified, the overall monomer composition and polymerization conditions are crucial factors influencing the presence of residual monomers or other volatile byproducts in the final rubber. Controlling the polymerization process and optimizing reaction parameters are essential for minimizing volatile components, regardless of the specific monomers used, including Ethacrylonitrile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)